

Crystal Structure Analysis: A Technical Examination of Bis(benzylsulfinyl)methane and its Analogue

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Compound of Interest		
Compound Name:	Bis(benzylsulfinyl)methane	
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A comprehensive search of crystallographic databases and scientific literature has revealed no publicly available crystal structure data for **Bis(benzylsulfinyl)methane**. Despite extensive investigation, the experimental determination of its three-dimensional atomic arrangement remains unreported.

In the absence of data for the target molecule, this technical guide presents a detailed crystal structure analysis of the closely related sulphur analogue, Bis(benzylsulfanyl)methane. This compound, differing by the oxidation state of the sulfur atoms (thioether vs. sulfoxide), provides valuable structural insights that may be relevant to the study of **Bis(benzylsulfinyl)methane**. The data presented herein is based on the crystallographic analysis reported in the literature[1] [2].

Crystal Structure and Molecular Geometry of Bis(benzylsulfanyl)methane

The crystal structure of Bis(benzylsulfanyl)methane ($C_{15}H_{16}S_2$) was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1] The asymmetric unit contains one molecule of Bis(benzylsulfanyl)methane. The molecular structure is characterized by a dithioalkyl chain with an all-cis conformation, forming a helical shape.[1] The dihedral angle between the mean planes of the two terminal aromatic rings is 74.60 (4)°.[1] The crystal packing is stabilized by weak C—H··· π interactions.[1]



Crystallographic Data

The fundamental crystallographic data for Bis(benzylsulfanyl)methane are summarized in Table 1.

Parameter	Value
Chemical Formula	C15H16S2
Formula Weight	260.40 g/mol
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	5.5146 (1)
b (Å)	12.2628 (3)
c (Å)	20.0128 (5)
β (°)	101.156 (1)
Volume (ų)	1327.78 (5)
Z	4
Temperature (K)	173
Radiation	Mo Kα (λ = 0.71073 Å)
Density (calculated) (Mg/m³)	1.303
Absorption Coefficient (mm ⁻¹)	0.38
F(000)	552

 $\label{thm:constraint} \textbf{Table 1: Crystallographic data for Bis(benzylsulfanyl)} methane. \textbf{[1]}$

Data Collection and Refinement

The data collection and structure refinement parameters provide an indication of the quality of the crystallographic analysis.



Parameter	Value
Diffractometer	Bruker APEXII CCD
Reflections Collected	12942
Independent Reflections	3335
R(int)	0.033
Reflections with $I > 2\sigma(I)$	2977
$R[F^2 > 2\sigma(F^2)]$	0.031
wR(F²)	0.082
Goodness-of-fit (S)	1.04
Parameters	155
Δ ρ(max) (e Å ⁻³)	0.30
Δρ(min) (e Å ⁻³)	-0.29

Table 2: Data collection and refinement statistics for Bis(benzylsulfanyl)methane.[1]

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of Bis(benzylsulfanyl)methane are detailed below.

Synthesis and Crystallization

The title compound was synthesized according to a previously published procedure. Single crystals suitable for X-ray diffraction were obtained by recrystallization from petroleum ether.

X-ray Data Collection and Structure Determination

A colorless prism-like single crystal with dimensions $0.22 \times 0.15 \times 0.15$ mm was used for data collection on a Bruker APEXII CCD diffractometer.[1] The data were collected at 173 K using Mo K α radiation. A multi-scan absorption correction was applied using SADABS.[1] The

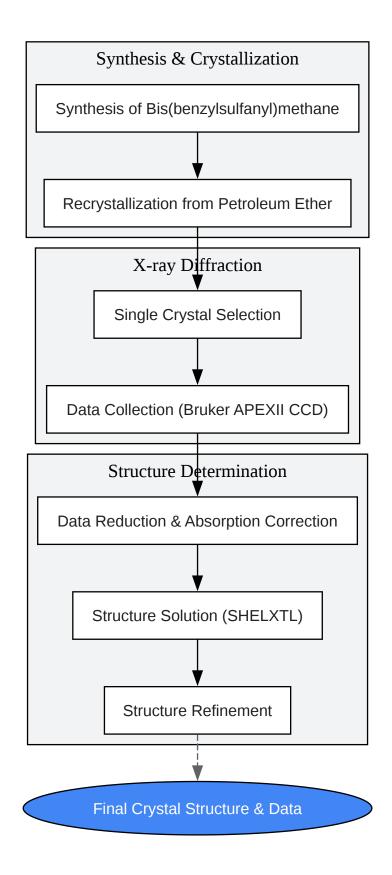


structure was solved and refined using the SHELXTL software package.[1] All hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the crystal structure determination of Bis(benzylsulfanyl)methane.





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Experimental workflow for the crystal structure analysis.



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References

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- 2. Bis(benzyl-sulfan-yl)methane PubMed [pubmed.ncbi.nlm.nih.gov]
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